molecular formula C8H7NO B126927 1-(Pyridin-2-yl)prop-2-en-1-one CAS No. 157592-40-0

1-(Pyridin-2-yl)prop-2-en-1-one

Cat. No.: B126927
CAS No.: 157592-40-0
M. Wt: 133.15 g/mol
InChI Key: XLHDKOPRDYEEQY-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a pyridine ring substituted at the 2-position and conjugated with a propenone moiety. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines and allylidene derivatives . Its structure features a planar α,β-unsaturated ketone system, which contributes to its reactivity in cyclization and nucleophilic addition reactions.

Properties

CAS No.

157592-40-0

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H,1H2

InChI Key

XLHDKOPRDYEEQY-UHFFFAOYSA-N

SMILES

C=CC(=O)C1=CC=CC=N1

Canonical SMILES

C=CC(=O)C1=CC=CC=N1

Synonyms

2-Propen-1-one,1-(2-pyridinyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : X-ray diffraction studies (e.g., ) confirm the planar geometry of the α,β-unsaturated system, critical for π-π stacking in crystal packing and intermolecular interactions.
  • Reactivity Trends : Electron-deficient aryl groups enhance electrophilicity, whereas electron-donating groups (e.g., methoxy in ) reduce reactivity toward nucleophiles.
  • Applications : The parent compound and its derivatives are pivotal in synthesizing bioactive heterocycles, including antitumor agents and antioxidants .

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